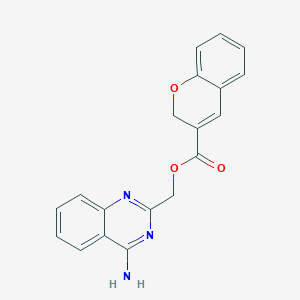
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinazoline and chromene. Quinazoline derivatives are known for their diverse biological activities, while chromene derivatives are recognized for their pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chromene moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, reduction may produce dihydroquinazolines, and substitution reactions may introduce various functional groups into the chromene or quinazoline rings.
科学的研究の応用
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and producing therapeutic effects.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents.
Chromene Derivatives: These include compounds like coumarin and its derivatives, which have various pharmacological activities.
Uniqueness
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural features of quinazoline and chromene, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
分子式 |
C19H15N3O3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H15N3O3/c20-18-14-6-2-3-7-15(14)21-17(22-18)11-25-19(23)13-9-12-5-1-4-8-16(12)24-10-13/h1-9H,10-11H2,(H2,20,21,22) |
InChIキー |
QYKNDJVGLVKWIL-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4C(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




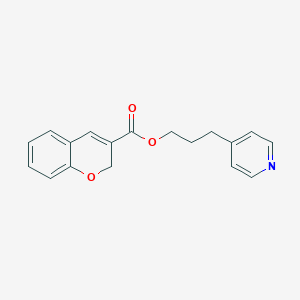
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)

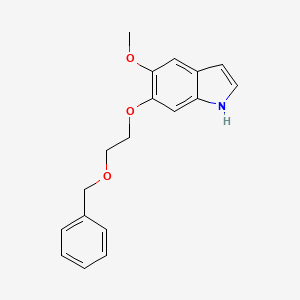
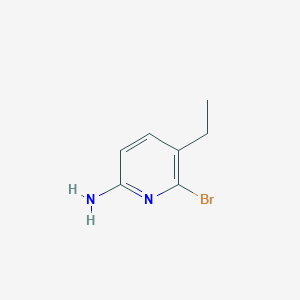
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
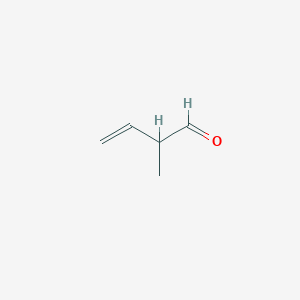
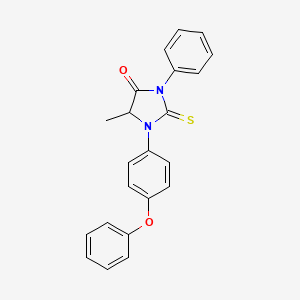

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)
